



Application Notes and Protocols: RMC-113 Treatment in A549-ACE2 Cells

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-113	
Cat. No.:	B15567198	Get Quote

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Introduction

RMC-113 is a potent and selective dual inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-2 Gamma (PIP4K2C) and PIKFYVE lipid kinases.[1][2][3] This small molecule has garnered significant interest for its broad-spectrum antiviral activity, notably against SARS-CoV-2.[1][4] The A549-ACE2 cell line, a human lung carcinoma cell line engineered to stably overexpress the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, serves as a critical in vitro model for studying SARS-CoV-2 infection and for the screening of potential therapeutic agents.[5][6][7][8]

These application notes provide a comprehensive overview of the treatment of A549-ACE2 cells with RMC-113, including its mechanism of action, key quantitative data, and detailed protocols for relevant experiments. The information presented here is intended to guide researchers in utilizing RMC-113 as a tool to investigate cellular signaling pathways and to assess its therapeutic potential.

Mechanism of Action

RMC-113 exerts its biological effects through the inhibition of two key lipid kinases:

• PIP4K2C: This enzyme is involved in the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a crucial signaling phospholipid.



• PIKFYVE: This kinase is responsible for the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key regulator of endosomal trafficking and lysosomal function.

The dual inhibition of PIP4K2C and PIKFYVE by RMC-113 disrupts the cellular phosphoinositide balance.[9] In the context of A549-ACE2 cells, treatment with RMC-113 has been shown to induce autophagy, a cellular process of degradation and recycling of cellular components.[1] This is evidenced by the promotion of autophagosome formation.[1] Furthermore, lipidomics analysis of A549-ACE2 cells treated with RMC-113 revealed an increase in the abundance of PI3P and PI5P, the substrates of PIKFYVE, confirming target engagement within the cells.[9]

Quantitative Data

The following tables summarize the available quantitative data for RMC-113.

Table 1: Inhibitory Activity of RMC-113

Target	Parameter	Value	Cell Line/System	Reference
PIP4K2C	Ki	46 nM	Recombinant Protein	[1][3]
PIKFYVE	Ki	370 nM	Recombinant Protein	[1][3]
PIKFYVE	IC50	8 nM	In vitro enzymatic assay	[3]
PIP4K2C	IC50	392 nM	Live-cell NanoBRET assay	[3]
PIKFYVE	IC50	299.8 nM	Live-cell NanoBRET assay	[3]

Table 2: Antiviral Activity of RMC-113



Virus	Parameter	Value	Cell Line	Reference
SARS-CoV-2	EC ₅₀	0.25 μΜ	Calu-3	[1]
rVSV-SARS- CoV-2-S	EC50	1.8 μΜ	Vero	[1]
VEEV	EC ₅₀	1.4 μΜ	U-87 MG	[1]
DENV2	EC ₅₀	1.4 μΜ	Huh7	[1]
EBOV	EC50	5 μΜ	Huh7	[1]
MARV	EC ₅₀	7.8 μΜ	Huh7	[1]

Table 3: Cellular Effects of RMC-113 in A549-ACE2 Cells

Treatment	Duration	Effect	Reference
5 μM RMC-113	24 hours	Promotes autophagosome formation in SARS- CoV-2 infected cells	[1]
RMC-113 (concentration not specified)	Not specified	1.5-2 fold increase in PI3P and PI5P abundance in infected cells	[9]

Experimental Protocols

Here we provide detailed protocols for the cultivation of A549-ACE2 cells and for assessing the effects of RMC-113 treatment.

Protocol 1: A549-ACE2 Cell Culture

Materials:

• A549-ACE2 cell line



- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Puromycin (for maintaining selection pressure for ACE2 expression)
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T-25 or T-75)
- Cell culture incubator (37°C, 5% CO₂)

Procedure:

- Thawing of Cells:
 - Rapidly thaw the cryovial of A549-ACE2 cells in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of puromycin as recommended by the supplier).
 - Centrifuge at 200 x g for 5 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.
 - Transfer the cell suspension to a T-25 or T-75 cell culture flask.
 - Incubate at 37°C with 5% CO₂.
- Cell Maintenance:
 - Monitor cell growth daily.



- Change the medium every 2-3 days.
- When cells reach 80-90% confluency, subculture them.
- Subculturing:
 - Aspirate the medium and wash the cells once with PBS.
 - Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
 - Add 4-5 mL of complete growth medium to inactivate the trypsin.
 - Gently pipette the cell suspension up and down to create a single-cell suspension.
 - Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing fresh complete growth medium.
 - Incubate at 37°C with 5% CO₂.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

- A549-ACE2 cells
- RMC-113
- · Complete growth medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader



Procedure:

- Cell Seeding:
 - Trypsinize and count A549-ACE2 cells.
 - Seed 5,000-10,000 cells per well in a 96-well plate in 100 μL of complete growth medium.
 - Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of RMC-113 in complete growth medium.
 - Remove the medium from the wells and add 100 μL of the RMC-113 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
 - Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - After the incubation period, add 10 μL of MTT solution to each well.
 - Incubate for 3-4 hours at 37°C with 5% CO₂ until formazan crystals are formed.
- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 100 μL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the control.



Protocol 3: Autophagy Induction Assay (LC3 Immunofluorescence)

Materials:

- A549-ACE2 cells
- RMC-113
- Complete growth medium
- Glass coverslips or chamber slides
- Paraformaldehyde (PFA) solution (4% in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against LC3B
- Fluorescently labeled secondary antibody
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Cell Seeding and Treatment:
 - Seed A549-ACE2 cells on glass coverslips or in chamber slides.
 - Allow cells to attach overnight.
 - \circ Treat the cells with RMC-113 (e.g., 5 μ M) or a vehicle control for 24 hours.

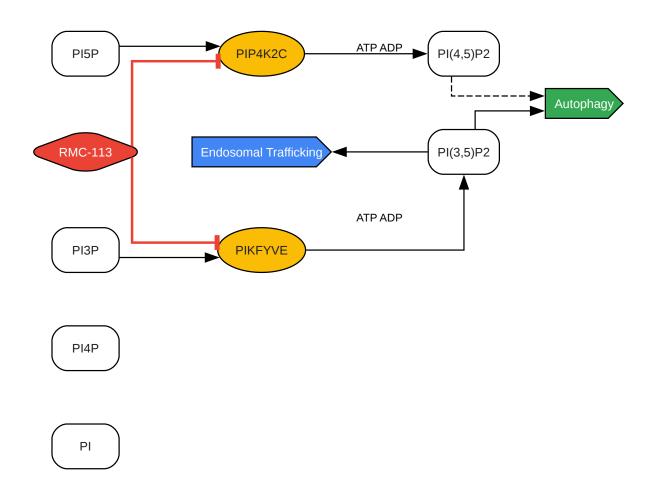


- Fixation and Permeabilization:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with permeabilization buffer for 10 minutes.
 - Wash three times with PBS.
- Immunostaining:
 - Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
 - Incubate with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1
 hour at room temperature in the dark.
 - Wash three times with PBS.
- Mounting and Imaging:
 - Counterstain the nuclei with DAPI for 5 minutes.
 - Wash twice with PBS.
 - Mount the coverslips onto microscope slides using antifade mounting medium.
 - Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct puncta in the cytoplasm.

Visualizations



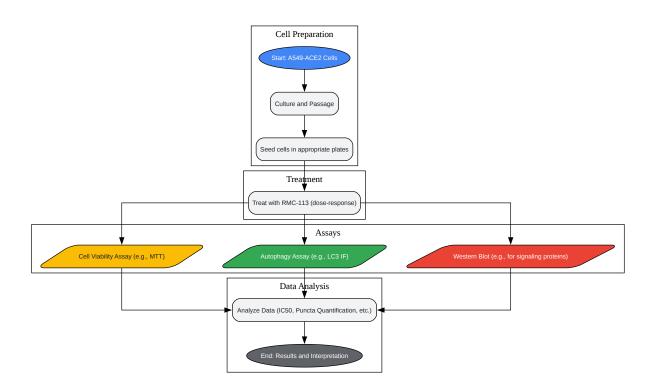
The following diagrams illustrate the signaling pathway of RMC-113 and a typical experimental workflow.



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Caption: RMC-113 Signaling Pathway.





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Caption: General Experimental Workflow.



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